molecular formula C26H25FN4O3S B2896079 N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476435-10-6

N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2896079
CAS No.: 476435-10-6
M. Wt: 492.57
InChI Key: SPDLMLPZWMABFC-UHFFFAOYSA-N
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Description

N-((4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic small molecule belonging to the class of 1,2,4-triazole derivatives. This compound is provided for research purposes to investigate the biological activity and applications of triazole-containing scaffolds. Triazole-based compounds are of significant interest in medicinal chemistry and chemical biology due to their potential as inhibitors for various enzymatic targets . The molecular structure incorporates a 1,2,4-triazole core, a privileged structure in drug discovery known for its ability to act as a hydrogen bond acceptor, which can enhance binding affinity with biological targets . The compound features a (4-fluorobenzyl)thio ether and benzamide substituents, which are common pharmacophores that can influence properties like solubility, metabolic stability, and target engagement. Researchers can utilize this compound as a building block or a reference standard in projects aimed at developing novel therapeutic agents, particularly in areas such as enzymology and inhibitor screening. The product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate care and conduct their own safety and efficacy assessments.

Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3S/c1-3-34-23-14-10-21(11-15-23)31-24(16-28-25(32)19-6-12-22(33-2)13-7-19)29-30-26(31)35-17-18-4-8-20(27)9-5-18/h4-15H,3,16-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDLMLPZWMABFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel compound within the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H25FN4O3S
  • Molecular Weight : 492.6 g/mol
  • CAS Number : 476435-10-6

The structure features a triazole ring, which is crucial for its biological activity, along with various substituents that enhance its pharmacological profile.

Biological Activity Overview

  • Antimicrobial Activity : Compounds with a triazole moiety have been extensively studied for their antimicrobial properties. The presence of the ethoxy and fluorobenzyl groups in this compound may enhance its efficacy against various pathogens. Studies indicate that related triazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli .
  • Antifungal Activity : Triazoles are also recognized for their antifungal properties, often used in treating fungal infections. The specific structure of this compound suggests potential effectiveness against fungal strains due to its ability to inhibit ergosterol synthesis .
  • Anticancer Potential : Emerging research highlights the anticancer properties of triazole derivatives. The compound's unique structure may allow it to interact with various cellular targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives indicates that:

  • Substituent Effects : Electron-donating groups (like methoxy and ethoxy) enhance biological activity by stabilizing interactions with biological targets.
  • Triazole Ring Modifications : Variations in the triazole ring can significantly affect potency and selectivity against specific pathogens or cancer cells .
SubstituentEffect on Activity
Ethoxy GroupEnhances solubility and bioavailability
Fluorobenzyl GroupIncreases binding affinity to targets
Methoxy GroupImproves overall stability

Case Studies and Research Findings

  • Antibacterial Studies : A study on related triazole compounds showed MIC values as low as 0.125 μg/mL against S. aureus, indicating strong antibacterial potential . The tested compound's structural similarities suggest it may exhibit comparable or enhanced activity.
  • Antifungal Efficacy : Research has demonstrated that triazoles can effectively treat systemic fungal infections. For instance, derivatives have been shown to outperform traditional antifungals in certain cases .
  • Anticancer Activity : In vitro studies have indicated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. The specific compound under review may share similar pathways of action based on its structural components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the literature:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 1,2,4-triazole 4-Ethoxyphenyl, 4-fluorobenzylthio, 4-methoxybenzamide C₂₆H₂₅FN₄O₃S 492.6 High lipophilicity due to fluorobenzylthio; IR: C=O (~1660 cm⁻¹), aromatic H in NMR
Compound 6 () 1,3,4-thiadiazole Benzamide, isoxazole C₁₈H₁₂N₄O₂S 348.39 IR: C=O (1606 cm⁻¹); MS: m/z 348 (M⁺), 77 (base peak for benzamide)
Compounds 7–9 () 1,2,4-triazole Sulfonyl, 2,4-difluorophenyl Varies ~400–450 IR: C=S (1247–1255 cm⁻¹); tautomeric stability (thione form confirmed)
Compound 8a () 1,3,4-thiadiazole Acetylpyridyl, benzamide C₂₃H₁₈N₄O₂S 414.49 IR: dual C=O (1679, 1605 cm⁻¹); NMR: CH₃ signals at δ 2.49–2.63
Compound 2 () 1,2,4-triazole Ethoxyphenyl, methoxyphenyl, thioether Not provided Not provided Synthesis via cesium carbonate-mediated thiolate alkylation

Key Differences and Implications

Core Heterocycle: The 1,2,4-triazole core in the target compound (vs.

The 4-ethoxyphenyl group provides steric bulk and moderate electron-donating effects, contrasting with sulfonyl groups in , which are strongly electron-withdrawing and may reduce metabolic stability .

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of a triazole-thiol intermediate (similar to ’s method using Cs₂CO₃), whereas employs condensation with active methylene compounds. The former method may yield higher regioselectivity .

Spectroscopic Profiles :

  • The absence of an S–H stretch in the target’s IR spectrum (implied by ’s tautomer analysis) confirms the thioether linkage rather than a thiol tautomer .
  • The benzamide C=O stretch (~1660 cm⁻¹) aligns with analogs in , validating the amide functionality .

Preparation Methods

Retrosynthetic Analysis

The compound dissects into three fragments:

  • 1,2,4-Triazole core : Synthesized via cyclocondensation of hydrazine derivatives with carboxylic acids or nitriles.
  • 4-Fluorobenzylthio group : Introduced via nucleophilic substitution using 4-fluorobenzyl mercaptan or disulfides.
  • Methoxybenzamide side chain : Attached through carbodiimide-mediated coupling of 4-methoxybenzoic acid to the triazole-methylamine intermediate.

Synthetic Routes and Methodologies

Triazole Core Formation

The 1,2,4-triazole scaffold is constructed via cyclization of 4-ethoxyphenylthiosemicarbazide with ethyl 2-(methoxycarbonyl)acetate under acidic conditions.

Procedure :

  • Reagents : 4-Ethoxyphenylthiosemicarbazide (1.0 eq), ethyl 2-(methoxycarbonyl)acetate (1.2 eq), HCl (cat.), ethanol.
  • Conditions : Reflux at 80°C for 12 hr.
  • Workup : Neutralization with NaHCO3, extraction with ethyl acetate, and silica gel chromatography.
  • Yield : 68–72%.

Thioether Functionalization

The 5-position thioether is installed via nucleophilic displacement using 4-fluorobenzyl chloride and a base-mediated thiolation.

Procedure :

  • Reagents : Triazole intermediate (1.0 eq), 4-fluorobenzyl chloride (1.1 eq), KOH (2.0 eq), K2CO3 (0.15 eq), isopropyl alcohol/water (4:1).
  • Conditions : 40°C for 3 hr under N2.
  • Workup : Acidification with formic acid (pH 3–4), crystallization at 0°C.
  • Yield : 60%.
Step Reagent Solvent Temperature Time Yield
1 4-Fluorobenzyl chloride Isopropyl alcohol/water 40°C 3 hr 60%

Amide Coupling

The methoxybenzamide side chain is introduced using 1,1'-carbonyldiimidazole (CDI) activation.

Procedure :

  • Reagents : Triazole-methylamine (1.0 eq), 4-methoxybenzoic acid (1.2 eq), CDI (1.5 eq), methylisobutylketone.
  • Conditions : 70°C for 6 hr under N2.
  • Workup : Filtration, washing with hexane, recrystallization from ethanol.
  • Yield : 85–90%.

Reaction Optimization and Critical Parameters

Solvent Systems

  • Thioether formation : Isopropyl alcohol/water (4:1) enhances nucleophilicity of the thiolate ion while minimizing hydrolysis.
  • Amidation : Methylisobutylketone prevents epimerization and improves CDI reactivity.

Catalytic Effects

  • K2CO3 : Accelerates thiolate generation without overalkylation (0.15 eq optimal).
  • CDI : Enables mild amide bond formation with minimal racemization.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (DMSO-d6) : δ 12.54 (s, 1H, NH), 7.47–7.11 (m, Ar-H), 4.65 (s, 2H, SCH2), 4.45 (s, 2H, NCH2).
  • 13C-NMR : 168.3 (C=O), 161.6 (d, JCF = 240 Hz, C-F), 50.1 (NCH2).
  • HRMS : m/z 493.1742 [M+H]+ (calc. 493.1750).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1.0 mL/min).

Challenges and Mitigation Strategies

Intermediate Instability

  • Issue : Thiol intermediates oxidize readily.
  • Solution : Conduct reactions under N2 and add antioxidants (e.g., ascorbic acid).

Crystallization Difficulties

  • Issue : Low yields due to oiling out.
  • Solution : Seeding with pure product and slow cooling.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of triazole-containing compounds typically involves multi-step routes, including cyclization of thiosemicarbazides (e.g., refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol) . Optimizing conditions (temperature, solvent polarity, and duration) is critical. For example, ethyl alcohol is a common solvent for reflux reactions to promote cyclization . Protective groups, such as benzyl or methoxy substituents, may prevent unwanted side reactions during intermediate steps .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and molecular connectivity, particularly for triazole and benzamide moieties . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . X-ray crystallography can resolve tautomeric equilibria (e.g., thione-thiol forms) and confirm stereochemistry .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC values) and cytotoxicity screening (MTT assay against cancer cell lines) . For anti-inflammatory activity, COX-2 inhibition assays or leukotriene biosynthesis targeting (e.g., 5-lipoxygenase-activating protein inhibition) are relevant .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer : Systematically modify substituents (e.g., fluorobenzyl thioether vs. pyrazine derivatives) and evaluate changes in bioactivity. Compare analogs with varied electronic profiles (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) to assess binding affinity . Molecular docking with target proteins (e.g., 5-lipoxygenase) can predict binding modes and guide synthetic priorities .

Q. What computational methods are suitable for modeling its electronic structure and tautomeric behavior?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can optimize geometry, predict tautomeric stability (e.g., thione vs. thiol forms), and calculate frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity . Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) model solvation effects on conformation .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but poor in vivo efficacy) be resolved?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., metabolic stability via liver microsome assays) and bioavailability. Modify the scaffold to enhance solubility (e.g., introducing hydrophilic groups like sulfonamides) or reduce plasma protein binding . Orthogonal assays (e.g., SPR for target engagement) validate mechanism-specific activity .

Q. What strategies mitigate synthetic challenges, such as low yields in thioether bond formation?

  • Methodological Answer : Use coupling reagents (e.g., DCC/DMAP) to activate carboxylic acids for amide bond formation. For thioether linkages, optimize nucleophilic substitution conditions (e.g., NaH in DMF for deprotonation) and stoichiometry of thiol-containing intermediates . Purification via flash chromatography (silica gel, gradient elution) improves yield and purity .

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